![molecular formula C31H34N4O5S B2810649 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422289-06-3](/img/structure/B2810649.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C31H34N4O5S and its molecular weight is 574.7. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazoline derivatives have been extensively explored for their potential antimicrobial properties. A study by Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, indicating their efficacy against various bacterial and fungal strains, including Eschericia coli and Staphylococcus aureus. The compounds synthesized in this study demonstrate significant potential for development into antimicrobial agents, highlighting the versatility of quinazoline structures in addressing resistance issues in infectious diseases [Desai, Shihora, & Moradia, 2007].
Antitumor and Antifolate Activity
The antitumor and antifolate activities of quinazoline derivatives have also been a subject of interest. Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates and tested them as inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine for DNA replication. This study found that certain derivatives exhibited significant inhibitory activity against TS and demonstrated enhanced potency in cell culture tests. These findings suggest the potential of quinazoline derivatives in cancer treatment, especially in targeting the folate pathway critical for rapidly dividing cells [Marsham et al., 1989].
Neurokinin-1 Receptor Antagonism
Research into neurokinin-1 (NK1) receptor antagonists has revealed the potential of quinazoline derivatives in treating depression and emesis. Harrison et al. (2001) synthesized a water-soluble, orally active NK1 receptor antagonist that showed high affinity and long-lasting effects in pre-clinical tests. The study underscores the therapeutic potential of quinazoline derivatives in managing conditions related to NK1 receptor activity, such as chemotherapy-induced nausea and depression [Harrison et al., 2001].
Antirheumatic Activity
Quinazoline derivatives have also been investigated for their disease-modifying antirheumatic drug (DMARD) properties. Baba et al. (1998) synthesized and evaluated the metabolites of a quinazoline-based DMARD, TAK-603, for their anti-inflammatory effects. One metabolite, in particular, demonstrated a comparable anti-inflammatory effect to the parent compound in an adjuvant arthritic rat model. This research supports the development of quinazoline compounds as potential treatments for rheumatic diseases, offering new avenues for therapy beyond traditional DMARDs [Baba et al., 1998].
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-21-8-10-23(11-9-21)19-33-29(37)20-41-31-34-25-7-5-4-6-24(25)30(38)35(31)17-15-28(36)32-16-14-22-12-13-26(39-2)27(18-22)40-3/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVVKCUFXNWMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2810566.png)
![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
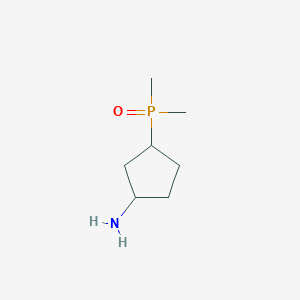
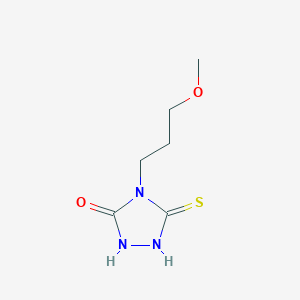
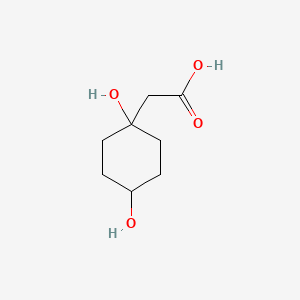
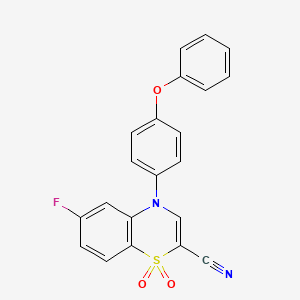
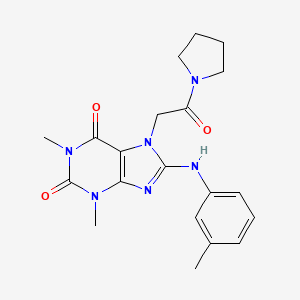
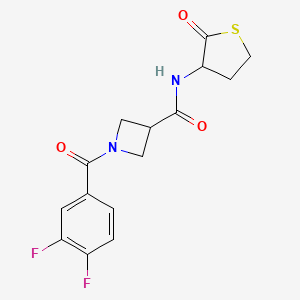
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)
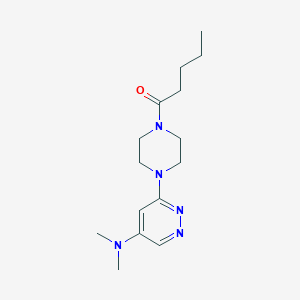
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)
